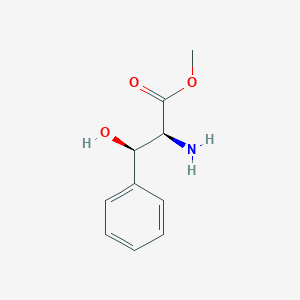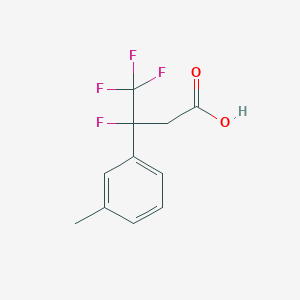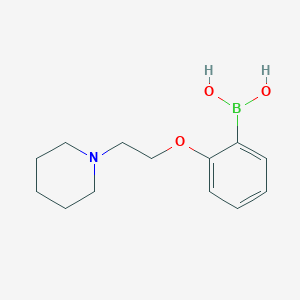
(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine moiety via an ethoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Ethoxy Linker: The initial step involves the reaction of 2-bromoethanol with piperidine to form 2-(piperidin-1-yl)ethanol.
Attachment to Phenyl Ring: The next step is the etherification of 2-(piperidin-1-yl)ethanol with a phenylboronic acid derivative, such as 2-bromophenylboronic acid, under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane or boronate ester.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst or ligand in various organic transformations.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable complexes with biological molecules.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the piperidine and ethoxy substituents, making it less versatile in certain applications.
(2-(2-(Morpholin-1-yl)ethoxy)phenyl)boronic acid: Similar structure but with a morpholine ring instead of piperidine, which may alter its reactivity and binding properties.
Uniqueness:
- The presence of the piperidine moiety in (2-(2-(Piperidin-1-yl)ethoxy)phenyl)boronic acid enhances its ability to interact with biological targets and increases its solubility in organic solvents.
- The ethoxy linker provides flexibility and spatial separation between the boronic acid group and the piperidine ring, which can be advantageous in certain synthetic and biological applications.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and application.
Eigenschaften
Molekularformel |
C13H20BNO3 |
|---|---|
Molekulargewicht |
249.12 g/mol |
IUPAC-Name |
[2-(2-piperidin-1-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-6-2-3-7-13(12)18-11-10-15-8-4-1-5-9-15/h2-3,6-7,16-17H,1,4-5,8-11H2 |
InChI-Schlüssel |
CJLFVEOKGOCPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1OCCN2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)



![(3aS,6S,6aS,8R,9aR,9bR)-8-Hydroxy-6,9a-dimethyl-3-methyleneoctahydroazuleno[4,5-b]furan-2,9(9aH,9bH)-dione](/img/structure/B12959130.png)
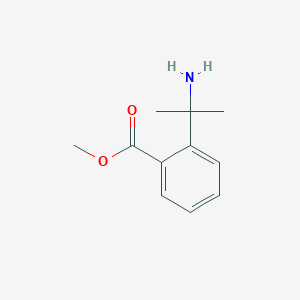
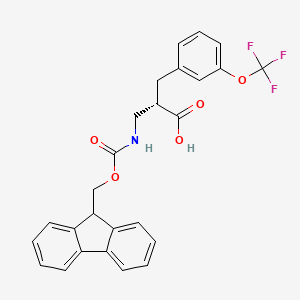
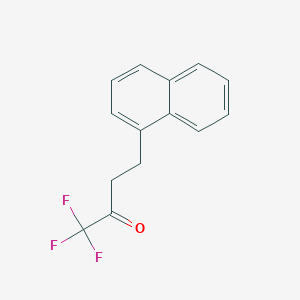
![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
